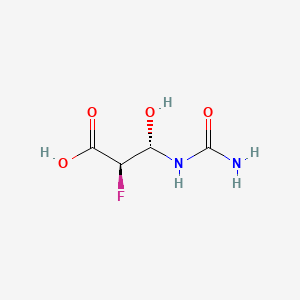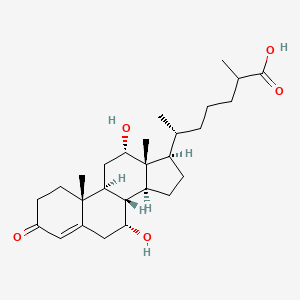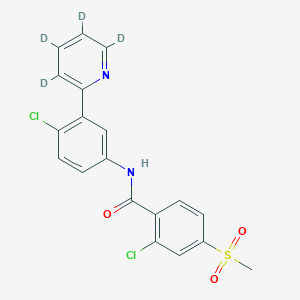
Vismodegib-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vismodegib-d4 is a deuterated form of vismodegib, a small molecule inhibitor of the Hedgehog signaling pathway. This pathway is crucial in the regulation of cellular growth and differentiation, and its dysregulation is implicated in various cancers, particularly basal cell carcinoma. This compound is used primarily in research to study the pharmacokinetics and metabolic pathways of vismodegib, as the deuterium atoms can provide more detailed insights into the drug’s behavior in the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of vismodegib-d4 involves the incorporation of deuterium atoms into the vismodegib molecule. This can be achieved through several synthetic routes, often involving the use of deuterated reagents or solvents. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the vismodegib molecule are replaced with deuterium atoms under specific conditions. This process typically requires a catalyst and a deuterium source, such as deuterium gas or deuterated solvents.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and selective incorporation of deuterium atoms. The production process is optimized to achieve high yields and purity, meeting the stringent requirements for pharmaceutical research applications.
Analyse Des Réactions Chimiques
Types of Reactions
Vismodegib-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule with other groups, which can be achieved using various reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated or ketone derivatives, while reduction can yield alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
Vismodegib-d4 is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:
Pharmacokinetic Studies: The deuterium atoms in this compound allow for detailed tracking of the drug’s absorption, distribution, metabolism, and excretion in the body.
Metabolic Pathway Analysis: Researchers use this compound to study the metabolic pathways of vismodegib, identifying key metabolites and understanding the drug’s biotransformation.
Drug Interaction Studies: this compound is used to investigate potential drug-drug interactions, providing insights into how other compounds may affect the pharmacokinetics of vismodegib.
Cancer Research: The compound is used in preclinical studies to evaluate its efficacy and safety in treating various cancers, particularly basal cell carcinoma.
Mécanisme D'action
Vismodegib-d4 exerts its effects by inhibiting the Hedgehog signaling pathway. It binds to and inhibits the transmembrane protein Smoothened, which is a key component of the pathway. This inhibition prevents the activation of downstream transcription factors GLI1 and GLI2, ultimately blocking the expression of genes involved in cell proliferation and survival. By targeting this pathway, this compound can effectively inhibit the growth of cancer cells that rely on Hedgehog signaling for their proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sonidegib: Another Hedgehog pathway inhibitor used in the treatment of basal cell carcinoma.
Itraconazole: An antifungal agent that also inhibits the Hedgehog pathway, though less selectively than vismodegib.
Cyclopamine: A naturally occurring alkaloid that inhibits the Hedgehog pathway by binding to Smoothened.
Uniqueness of Vismodegib-d4
This compound is unique due to its deuterium atoms, which provide enhanced stability and allow for more precise pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research, offering insights that are not possible with non-deuterated compounds.
Propriétés
Formule moléculaire |
C19H14Cl2N2O3S |
|---|---|
Poids moléculaire |
425.3 g/mol |
Nom IUPAC |
2-chloro-N-[4-chloro-3-(3,4,5,6-tetradeuteriopyridin-2-yl)phenyl]-4-methylsulfonylbenzamide |
InChI |
InChI=1S/C19H14Cl2N2O3S/c1-27(25,26)13-6-7-14(17(21)11-13)19(24)23-12-5-8-16(20)15(10-12)18-4-2-3-9-22-18/h2-11H,1H3,(H,23,24)/i2D,3D,4D,9D |
Clé InChI |
BPQMGSKTAYIVFO-CKSJCSQYSA-N |
SMILES isomérique |
[2H]C1=C(C(=NC(=C1[2H])C2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)S(=O)(=O)C)Cl)Cl)[2H])[2H] |
SMILES canonique |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC=CC=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



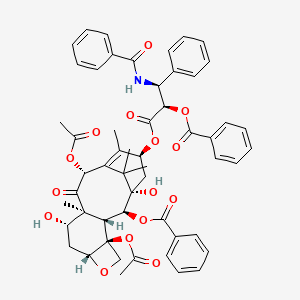
![3-[(Z)-1-[4-(3,5-dioxo-1,2,4-triazol-4-yl)phenyl]ethylideneamino]oxypropyl-trimethylazanium;bromide](/img/structure/B13438051.png)

![sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B13438072.png)

![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13438085.png)
![1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene](/img/structure/B13438091.png)
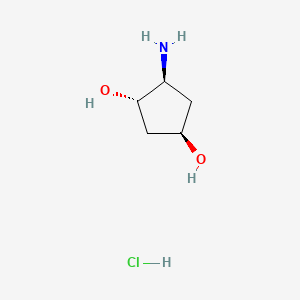

![3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B13438112.png)
